2-pyridinecarbaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone -

2-pyridinecarbaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone

Catalog Number: EVT-5717266
CAS Number:
Molecular Formula: C17H22N8O2
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(Difluoromethyl)-1-[4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl]-1H-benzimidazole (ZSTK474)

  • Compound Description: ZSTK474 is a potent pan-class I phosphatidylinositol 3-kinase (PI3K) inhibitor. It exhibits strong inhibitory activity against all three class Ia PI3K enzymes (p110α, p110β, and p110δ). In vivo studies have demonstrated its efficacy in reducing tumor growth in a human glioblastoma xenograft model. []
  • Relevance: ZSTK474 shares a core 4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl moiety with the target compound, 2-pyridinecarbaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone. The structural difference lies in the substituent at the 2-position of the triazine ring. ZSTK474 features a benzimidazole ring while the target compound has a hydrazone group linked to pyridine. This similarity highlights the importance of the 4,6-di(4-morpholinyl)-1,3,5-triazin-2-yl group in modulating biological activity. []

6-Amino-4-methoxy analogue of ZSTK474

  • Compound Description: This compound is a derivative of ZSTK474 with modifications on the benzimidazole ring. It shows significantly enhanced potency (>1000-fold) against class Ia PI3K enzymes and displays activity against mutant forms of p110α (H1047R and E545K) compared to ZSTK474. This analogue also demonstrated significant tumor growth reduction in a human glioblastoma xenograft model. []
  • Relevance: While structurally similar to ZSTK474, this compound emphasizes the impact of subtle structural changes on the benzimidazole moiety for improving potency and activity against specific PI3K isoforms. Its relevance to 2-pyridinecarbaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone lies in highlighting the potential for modifications around the triazine core to enhance target specificity and pharmacological properties. []

2,6-Bis(4,6-di-pivaloylamino-1,3,5-triazin-2-yl)-pyridine (L5)

  • Compound Description: L5 is a terdentate ligand that, in conjunction with 2-bromodecanoic acid, exhibits synergistic extraction capabilities for Am(III) and Eu(III) from nitric acid solutions. Although it shows separation factors between Am and Eu, its extraction capabilities are inferior to other terdentate ligands like 2,6-bis-(1,2,4-triazin-3-yl)-pyridines. L5 is also relatively unstable during metal complexation, tending to lose amide groups and form the parent tetramine L4 (2,6-bis(4,6-di-amino-1,3,5-triazin-2-yl)-pyridine). []
  • Relevance: L5 exhibits structural similarities to 2-pyridinecarbaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone through the shared 2,6-bis(1,3,5-triazin-2-yl)-pyridine core structure. Both compounds utilize pyridine as a central unit flanked by two 1,3,5-triazine rings. This connection highlights the versatility of this core structure in coordinating metal ions and potentially influencing extraction properties. []

2,6-Bis(4,6-di-amino-1,3,5-triazin-2-yl)-pyridine (L4)

  • Compound Description: L4 is a tetramine ligand formed by the degradation of L5 during metal complexation reactions. It forms a complex with Yb(III) where the ytterbium ion coordinates with three nitrogen atoms from L4 and three bidentate nitrate ions, resulting in a 9-coordinate environment. []
  • Relevance: Similar to L5, L4 also shares the 2,6-bis(1,3,5-triazin-2-yl)-pyridine core with 2-pyridinecarbaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone. The presence of amino groups in L4 instead of pivaloylamino groups in L5 emphasizes the impact of these substituents on ligand stability and metal coordination behavior. []

4-(4,6-di[2,2,2-trifluoroethoxy]-1,3,5-triazin-2-yl)-4-methylomorpholinium tetrafluoroborate (DFET/NMM/BF4)

  • Compound Description: DFET/NMM/BF4 is a coupling reagent designed for coupling sterically hindered substrates in peptide synthesis. It reacts with carboxylic acids to form activated esters, enabling the formation of peptide bonds that are otherwise challenging to create using traditional reagents like TBTU. Its efficiency is particularly notable in the synthesis of peptides containing hindered amino acids like α-aminoisobutyric acid (Aib). []
  • Relevance: While not directly structurally similar to 2-pyridinecarbaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone, DFET/NMM/BF4 falls under the broader category of 1,3,5-triazine-based reagents. This comparison showcases the diverse applications of 1,3,5-triazine derivatives in chemical synthesis beyond their roles as ligands or pharmaceutical agents. []

1,3-Diaryl-4-(4,6-diamino-1,3,5-triazin-2-yl)pyrazoles

  • Compound Description: This series of compounds was synthesized as potential biologically active molecules. []
  • Relevance: These compounds, like 2-pyridinecarbaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone, belong to the class of compounds featuring a 4,6-diamino-1,3,5-triazine moiety. This structural motif appears across various research areas, suggesting its potential in drug design and material science. []

Properties

Product Name

2-pyridinecarbaldehyde (4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)hydrazone

IUPAC Name

4,6-dimorpholin-4-yl-N-[(E)-pyridin-2-ylmethylideneamino]-1,3,5-triazin-2-amine

Molecular Formula

C17H22N8O2

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C17H22N8O2/c1-2-4-18-14(3-1)13-19-23-15-20-16(24-5-9-26-10-6-24)22-17(21-15)25-7-11-27-12-8-25/h1-4,13H,5-12H2,(H,20,21,22,23)/b19-13+

InChI Key

YYDUTROASVFJMN-CPNJWEJPSA-N

SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=N3)N4CCOCC4

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)NN=CC3=CC=CC=N3)N4CCOCC4

Isomeric SMILES

C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=CC=CC=N3)N4CCOCC4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.